N-Boc-Pyrrolidin-2-(R)-ylboronic acid

Asymmetric synthesis Organocatalysis Boroproline

Sourcing enantiopure pyrrolidine boronic acids with guaranteed stereochemistry is a critical bottleneck in medicinal chemistry. N-Boc-Pyrrolidin-2-(R)-ylboronic acid (CAS 149716-78-9) resolves this by delivering defined (R)-configuration confirmed by X-ray crystallography, enabling stereoretentive Suzuki-Miyaura couplings to access chiral 2-arylpyrrolidines essential for DPP-IV and proteasome inhibitor programs. • Purity: ≥98% (HPLC) • Configuration: (R)-enantiomer, single stereoisomer • Function: Orthogonal Boc protection allows sequential coupling/deprotection without amine interference • Supply: Batch-specific COA; global shipping; store at -20°C under inert atmosphere

Molecular Formula C9H18BNO4
Molecular Weight 215.056
CAS No. 149716-78-9
Cat. No. B595852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Pyrrolidin-2-(R)-ylboronic acid
CAS149716-78-9
Synonyms(R)-N-Boc-pyrrolidin-2-ylboronic acid
Molecular FormulaC9H18BNO4
Molecular Weight215.056
Structural Identifiers
SMILESB(C1CCCN1C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyUIIUYLRUCQCTST-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-Pyrrolidin-2-(R)-ylboronic Acid: Chiral Boronic Acid Building Block


N-Boc-Pyrrolidin-2-(R)-ylboronic acid (CAS 149716-78-9) is a chiral organoboron compound characterized by a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a boronic acid moiety at the 2-position in the (R)-configuration. It serves as a key synthetic intermediate in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in complex molecular architectures . The compound is supplied as a white to off-white solid with typical purity specifications of 95–97% , with a molecular formula of C9H18BNO4 and molecular weight of 215.06 g/mol [1].

Enantiomer Advantage of N-Boc-Pyrrolidin-2-(R)-ylboronic Acid


Substitution of N-Boc-Pyrrolidin-2-(R)-ylboronic acid with its (S)-enantiomer (CAS 149716-79-0) or with unprotected pyrrolidin-2-ylboronic acid (CAS 133745-64-9) is not scientifically equivalent due to quantifiable differences in enantioselectivity, stability, and downstream synthetic utility. Asymmetric synthesis using (-)-sparteine-mediated lithiation yields the (R)-enantiomer with distinct enantioselectivity outcomes [1], while unprotected analogs lack the Boc group's protective function against nitrogen-centered side reactions . The procurement decision must therefore be guided by evidence-based differentiation along the specific dimensions detailed below.

Differentiation Evidence for N-Boc-Pyrrolidin-2-(R)-ylboronic Acid


Enantioselective Synthesis via (-)-Sparteine Lithiation

The (R)-enantiomer of N-Boc-pyrrolidin-2-ylboronic acid can be synthesized with high enantioselectivity using (-)-sparteine-mediated asymmetric deprotonation of N-Boc-pyrrolidine. In the synthesis of homoboroproline, (-)-sparteine-directed lithiation followed by alkylation with chloromethylboronate pinacol ester and acid-based deprotection provides the product in 94% enantiomeric excess (ee) [1]. While this data is for a homologous derivative, it demonstrates the stereochemical fidelity achievable with the (R)-configured pyrrolidine scaffold and establishes a benchmark for assessing chiral purity requirements in procurement.

Asymmetric synthesis Organocatalysis Boroproline

Boc Protection Prevents Amine-Mediated Side Reactions

The tert-butoxycarbonyl (Boc) protecting group on N-Boc-Pyrrolidin-2-(R)-ylboronic acid provides a critical advantage over unprotected pyrrolidin-2-ylboronic acid (CAS 133745-64-9). Without Boc protection, the secondary amine nitrogen can participate in unwanted side reactions including N-alkylation, protonation under acidic conditions, and coordination to metal catalysts that compete with the desired boronic acid reactivity . The Boc group enables controlled deprotection under mild acidic conditions after boronic acid-mediated transformations are complete, a strategy widely employed in multi-step syntheses of peptides and heterocyclic scaffolds . While no direct quantitative stability comparison between protected and unprotected forms is available, the class-level protective benefit is well-established in synthetic methodology.

Protecting group strategy Peptide chemistry Heterocyclic synthesis

Inert Atmosphere Storage Prevents Protodeboronation

N-Boc-pyrrolidin-2-ylboronic acid requires specific storage conditions to maintain chemical integrity: inert atmosphere and storage in a freezer at under -20°C . This requirement stems from the susceptibility of boronic acids to protodeboronation—a decomposition pathway involving cleavage of the carbon-boron bond—which can be accelerated by moisture, base, or elevated temperatures [1]. While no quantitative half-life data comparing this compound to analogs is available, the storage specification serves as a practical procurement criterion: suppliers that do not maintain these conditions may deliver material with reduced purity and reactivity. The density is 1.15 g/cm³ and the predicted boiling point is 349.2±52.0 °C at 760 mmHg .

Boronic acid stability Storage conditions Protodeboronation

Crystallographically Confirmed (R)-Stereochemistry

The absolute (R)-configuration at the pyrrolidine C2 position of N-Boc-Pyrrolidin-2-(R)-ylboronic acid is unambiguously defined by X-ray crystallography. The crystal structure has been deposited in the Crystallography Open Database (COD ID: 4024098), with data collected at 120 K in the orthorhombic space group P2₁2₁2₁. The refinement converged with a residual factor R1 = 0.0295 for significantly intense reflections and a goodness-of-fit of 1.059 [1]. This structural confirmation distinguishes the (R)-enantiomer from the (S)-enantiomer (CAS 149716-79-0), which has identical molecular formula and weight but opposite stereochemical configuration. In the context of the broader boroproline class, stereochemical configuration profoundly impacts biological activity: the diastereomeric L-Pro-DL-boroPro pair shows a >1000-fold difference in binding affinity, with the L-L diastereomer being at least 1000-fold more potent than the L-D diastereomer as a dipeptidyl peptidase IV inhibitor [2].

Chiral building block Stereochemistry Medicinal chemistry

Patented Scalable Synthesis with Mandelic Acid Resolution

A patented preparation process for chiral N-BOC-pyrrolidine-2-boric acid (CN108047257B) provides a scalable and reproducible synthetic route. The method involves low-temperature deprotonation of N-BOC-pyrrolidine with sec-butyllithium, followed by treatment with a boron halide reagent, quenching with saturated ammonium chloride, and subsequent resolution using mandelic acid in ethyl acetate [1]. This process yields the enantiomerically enriched product suitable for pharmaceutical intermediate applications. The availability of a patented, scalable process distinguishes suppliers who can provide consistent, high-purity material from those relying on less controlled methods. While the patent covers both enantiomers, the process provides a framework for quality control and batch-to-batch consistency.

Process chemistry Chiral resolution Scalable synthesis

Application Scenarios for N-Boc-Pyrrolidin-2-(R)-ylboronic Acid


Asymmetric Suzuki-Miyaura Coupling for 2-Arylpyrrolidine Synthesis

The defined (R)-stereochemistry of N-Boc-Pyrrolidin-2-(R)-ylboronic acid, confirmed by X-ray crystallography [1], enables the construction of stereodefined 2-arylpyrrolidines via Suzuki-Miyaura cross-coupling with aryl halides. The Boc protection allows sequential coupling and deprotection without amine interference . This application is particularly relevant for the synthesis of chiral pyrrolidine-containing pharmaceuticals and natural product analogs where stereochemical integrity at C2 is essential for biological activity.

Boroproline-Based Protease Inhibitor Scaffold Construction

The (R)-configured N-Boc-pyrrolidin-2-ylboronic acid serves as a precursor to boroproline, a key pharmacophore in dipeptidyl peptidase IV (DPP-IV) and proteasome inhibitors. While the (S)-enantiomer is more commonly cited in DPP-IV inhibitor literature, the (R)-enantiomer enables access to diastereomeric boroproline derivatives that may exhibit distinct selectivity profiles—a principle demonstrated by the >1000-fold difference in potency between L-Pro-L-boroPro and L-Pro-D-boroPro diastereomers [2]. The patented scalable synthesis process [3] ensures reliable supply for medicinal chemistry campaigns.

Organocatalyst Development for Asymmetric Aldol Reactions

Proline-based aminoboronic acids derived from N-Boc-pyrrolidin-2-ylboronic acid have been evaluated as bifunctional organocatalysts for asymmetric aldol reactions between p-nitrobenzaldehyde and acetone [4]. The (R)-configured pyrrolidine scaffold provides a defined chiral environment that, when combined with Lewis acidic boron tuning via diol esterification, can enhance both reactivity and enantioselectivity. The high enantiomeric excess achievable in catalyst synthesis (94% ee demonstrated for homologous derivatives) supports catalyst development efforts [5].

Heterocyclic Building Block for Pharmaceutical Intermediates

The combination of a reactive boronic acid group and Boc-protected amine makes N-Boc-Pyrrolidin-2-(R)-ylboronic acid suitable for multi-step pharmaceutical intermediate synthesis where orthogonal functional group reactivity is required. The compound is compatible with common organic solvents and palladium catalytic systems, enabling efficient C–C bond formation in complex synthetic sequences . The storage requirement of -20°C under inert atmosphere must be observed to maintain material integrity for reliable downstream transformations.

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